molecular formula C18H23N3O3S2 B2681511 (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 627470-40-0

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B2681511
CAS No.: 627470-40-0
M. Wt: 393.52
InChI Key: RVSUBSDJJSFHLD-BBDGVTCJSA-N
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Description

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound characterized by its unique thiazolidinone and benzenesulfonamide moieties

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, and the thiazolidinone moiety has been studied for anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique chemical properties.

Mechanism of Action

While the specific mechanism of action for this compound is not known, sulfonamides in general are known to inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for DNA replication .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The potential applications for this compound could be vast, given the wide range of uses for sulfonamides and compounds containing a dimethylamino group. These could include potential uses in medicine, organic synthesis, and potentially as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting cyclohexylamine with carbon disulfide and chloroacetic acid under basic conditions to form 3-cyclohexyl-4-thiazolidinone.

    Dimethylaminomethylene Substitution: The 3-cyclohexyl-4-thiazolidinone is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene group at the 5-position.

    Sulfonamide Formation: Finally, the intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazolidinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiazolidinediones: Compounds with a thiazolidinone ring, used as antidiabetic agents.

    Benzothiazoles: Compounds with a benzothiazole ring, known for their diverse biological activities.

Uniqueness

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is unique due to its combination of a thiazolidinone ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(NE)-N-[(5E)-3-cyclohexyl-5-(dimethylaminomethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-20(2)13-16-17(22)21(14-9-5-3-6-10-14)18(25-16)19-26(23,24)15-11-7-4-8-12-15/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3/b16-13+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSUBSDJJSFHLD-BBDGVTCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(/C(=N\S(=O)(=O)C2=CC=CC=C2)/S1)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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